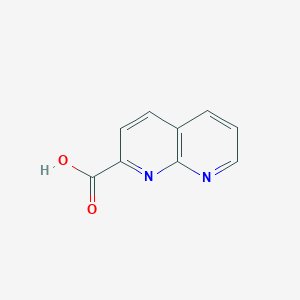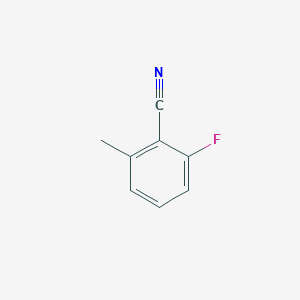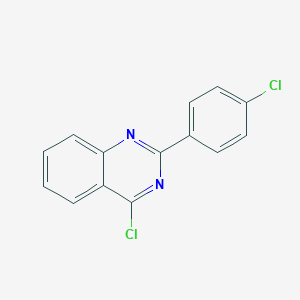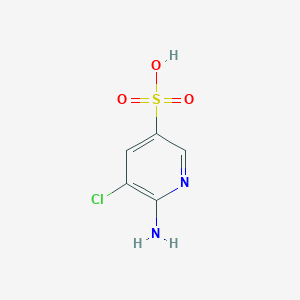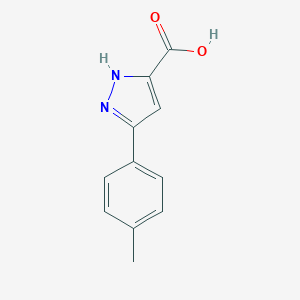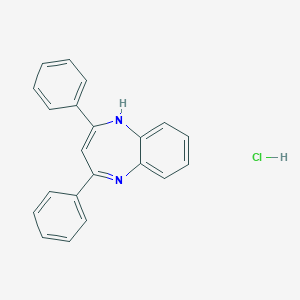
2,4-Diphenyl-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-1H-1,5-benzodiazepine (DPB) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. DPB belongs to the benzodiazepine class of compounds, which are known for their therapeutic effects on anxiety, epilepsy, and insomnia. DPB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action of 2,4-Diphenyl-1H-1,5-benzodiazepine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and drugs that enhance GABAergic neurotransmission are known to have anxiolytic and sedative effects. 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to enhance GABAergic neurotransmission, which may contribute to its therapeutic effects.
生化学的および生理学的効果
2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that 2,4-Diphenyl-1H-1,5-benzodiazepine can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to inhibit the replication of herpes simplex virus, which may contribute to its anti-viral properties.
実験室実験の利点と制限
2,4-Diphenyl-1H-1,5-benzodiazepine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, 2,4-Diphenyl-1H-1,5-benzodiazepine also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the study of 2,4-Diphenyl-1H-1,5-benzodiazepine. One area of research could focus on the development of 2,4-Diphenyl-1H-1,5-benzodiazepine derivatives with improved solubility and bioavailability. Another area of research could focus on the in vivo effects of 2,4-Diphenyl-1H-1,5-benzodiazepine, particularly its potential therapeutic effects on anxiety, epilepsy, and insomnia. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine could be studied for its potential applications in the treatment of viral infections, such as herpes simplex virus. Overall, the study of 2,4-Diphenyl-1H-1,5-benzodiazepine has the potential to lead to the development of new therapeutic agents for a wide range of diseases and conditions.
合成法
The synthesis of 2,4-Diphenyl-1H-1,5-benzodiazepine involves the condensation of o-phenylenediamine with benzophenone in the presence of phosphorus oxychloride. This reaction yields a yellow crystalline solid, which can be purified by recrystallization. The purity of 2,4-Diphenyl-1H-1,5-benzodiazepine can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
2,4-Diphenyl-1H-1,5-benzodiazepine has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that 2,4-Diphenyl-1H-1,5-benzodiazepine has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of herpes simplex virus.
特性
CAS番号 |
5450-63-5 |
|---|---|
製品名 |
2,4-Diphenyl-1H-1,5-benzodiazepine |
分子式 |
C21H17ClN2 |
分子量 |
332.8 g/mol |
IUPAC名 |
2,4-diphenyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-15,22H |
InChIキー |
PZRXQNCXDUBZHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4.Cl |
その他のCAS番号 |
5450-63-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



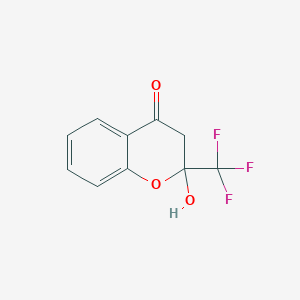
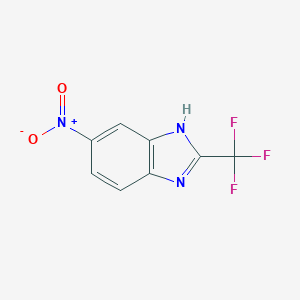
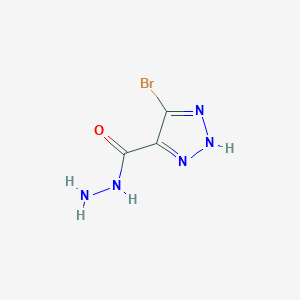
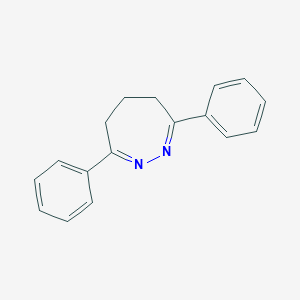
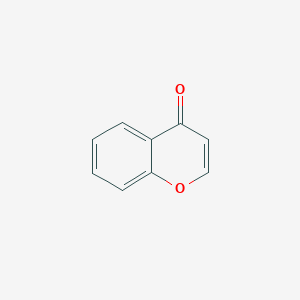
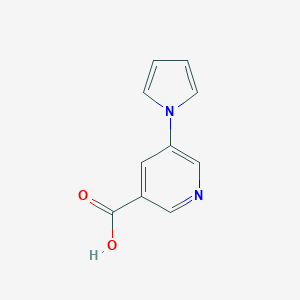
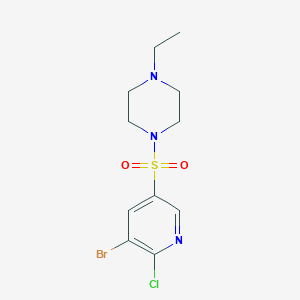
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
